molecular formula C72H108N18O15S3 B155648 Albtnavp CAS No. 135484-50-3

Albtnavp

Cat. No.: B155648
CAS No.: 135484-50-3
M. Wt: 1561.9 g/mol
InChI Key: MXBHJPJLOBJOBG-UHFFFAOYSA-N
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Description

Albtnavp, identified as 3'-Nicotinic Acid Adenine Dinucleotide Phosphate (3'-NAADP), is a calcium-mobilizing secondary messenger critical in intracellular signaling pathways. Structurally, it comprises a nicotinic acid moiety linked to adenine dinucleotide phosphate, with the phosphate group positioned at the 3' ribose hydroxyl . This configuration distinguishes it from related nucleotides like NADP and ATP. 3'-NAADP is synthesized via ADP-ribosyl cyclase activity and operates through specific receptors (e.g., TPC channels) to regulate calcium release from lysosomal stores, impacting processes such as cell proliferation and apoptosis . Its discovery has advanced therapeutic research targeting calcium dysregulation in neurodegenerative and cardiovascular diseases.

Properties

CAS No.

135484-50-3

Molecular Formula

C72H108N18O15S3

Molecular Weight

1561.9 g/mol

IUPAC Name

1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104)

InChI Key

MXBHJPJLOBJOBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

Synonyms

1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP
ALBtnAVP
argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)-
argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)-
d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-NAADP vs. 2'-NADP

  • Structural Differences :

    • Phosphate Position : 3'-NAADP has a phosphate group at the 3' ribose hydroxyl, whereas 2'-NADP (Nicotinamide Adenine Dinucleotide Phosphate) positions its phosphate at the 2' hydroxyl. This alters molecular polarity and receptor binding specificity .
    • Functional Groups : 3'-NAADP substitutes nicotinamide with nicotinic acid, eliminating the amide group critical for redox reactions in NADP.
  • Functional Contrast :

    • Role in Signaling : 2'-NADP primarily serves as a coenzyme in anabolic reactions (e.g., lipid synthesis), while 3'-NAADP is dedicated to calcium signaling.
    • Stability : Chromatography data show 3'-NAADP exhibits lower stability in alkaline conditions compared to 2'-NADP, with faster degradation observed in vitro (electrophoretic mobility shift assays, ).

3'-NAADP vs. ATP

  • Structural Differences :

    • Base Composition : ATP contains adenine, ribose, and three phosphate groups, whereas 3'-NAADP includes adenine, nicotinic acid, and a single 3' phosphate.
    • Molecular Weight : ATP (507.18 g/mol) is lighter than 3'-NAADP (743.4 g/mol) due to the absence of the dinucleotide structure.
  • Functional Contrast: Energy vs. Signaling: ATP is the primary energy currency for cellular processes, while 3'-NAADP exclusively mediates calcium signaling. Binding Kinetics: Mass spectrometry (MS) reveals ATP fragments into monophosphate ions (m/z 136), whereas 3'-NAADP produces larger fragments (m/z 541–743), reflecting its complex dinucleotide architecture .

Research Findings and Data

Table 1: Structural and Functional Comparison

Parameter 3'-NAADP 2'-NADP ATP
Molecular Weight 743.4 g/mol 744.4 g/mol 507.18 g/mol
Phosphate Position 3' hydroxyl 2' hydroxyl γ-phosphate
Primary Function Calcium signaling Redox coenzyme Energy transfer
Stability (pH 7.4) Moderate High High
Key Spectral Peaks (NMR) δ 8.3 (nicotinic acid) δ 8.1 (nicotinamide) δ 8.5 (adenine)

Key Observations:

  • Chromatography : Separation profiles show 3'-NAADP elutes later than 2'-NADP in reverse-phase HPLC due to increased hydrophobicity from the 3' phosphate .
  • Mass Spectrometry : 3'-NAADP displays a dominant [M-H]⁻ ion at m/z 742.3, while 2'-NADP shows m/z 743.2, corroborating structural variations .
  • NMR Analysis : 2D NMR of 3'-NAADP confirms nicotinic acid integration via cross-peaks at δ 8.3 (aromatic protons) and δ 4.2 (ribose-phosphate linkage) .

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